Xanthene-2-acetic acid, 9-oxo-

Description

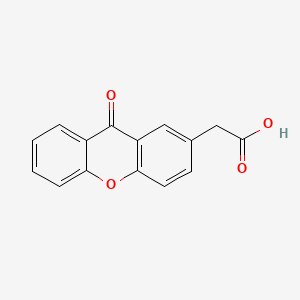

Structure

2D Structure

3D Structure

Properties

CAS No. |

30087-31-1 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-(9-oxoxanthen-2-yl)acetic acid |

InChI |

InChI=1S/C15H10O4/c16-14(17)8-9-5-6-13-11(7-9)15(18)10-3-1-2-4-12(10)19-13/h1-7H,8H2,(H,16,17) |

InChI Key |

MVECANJXWFSQQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Xanthene 2 Acetic Acid, 9 Oxo and Analogues

Historical Development of Synthetic Routes for 9-Oxo-9H-xanthene-2-carboxylic Acid

The methodologies for constructing the 9-oxo-9H-xanthene-2-carboxylic acid scaffold have evolved significantly over the past century, driven by the need for higher yields, milder reaction conditions, and greater substrate scope.

The first documented synthesis of 9-oxo-9H-xanthene-2-carboxylic acid was reported by Anschutz et al. in 1925, which involved the use of 2-methylphenyl salicylate (B1505791) as a precursor. mdpi.com Decades later, in 1960, a different approach was described by El Abbady et al., who achieved the synthesis through the oxidation of γ-oxo-γ-2-xanthenylbutyric acid. mdpi.com One of the earliest general methods for xanthone (B1684191) synthesis, developed by Michael and Kostanecki, involved the high-temperature distillation of a phenol (B47542), a o-hydroxybenzoic acid, and acetic anhydride (B1165640). up.pt However, the harsh conditions and low yields of these early methods spurred the development of more refined and efficient strategies. up.pt

A prevalent strategy that gained popularity is the Grover, Shah, and Shah (GSS) reaction, which involves heating a salicylic (B10762653) acid derivative and a phenol with a condensing agent like zinc chloride in phosphoryl chloride. up.pt This method could potentially form the xanthone in one pot if the benzophenone (B1666685) intermediate has an alternative hydroxyl group for cyclization. up.pt Modifications to the GSS reaction, such as using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), were found to improve yields significantly, especially with electron-rich phenols like phloroglucinol. up.ptresearchgate.net

Oxidative cyclization represents a key strategy for forming the central pyrone ring of the xanthone scaffold. This approach typically involves the intramolecular coupling of a benzophenone intermediate. A notable example is the synthesis of 7-hydroxy-9-oxoxanthen-2-carboxylic acid through the oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid using potassium ferricyanide (B76249) as the oxidizing agent. rsc.org

In natural product biosynthesis, the xanthone ring is also formed via a regioselective, oxidative intramolecular coupling of a benzophenone intermediate, a reaction mediated by cytochrome P450 enzymes. researchgate.net Synthetic chemists have developed various methods to mimic this process. Yeast-mediated biotransformations have also been explored, demonstrating a novel yeast-catalyzed oxidation that can selectively cyclize benzoylphloroglucinol derivatives into xanthones like norathyriol. semanticscholar.org

The most common and versatile approach to xanthone synthesis proceeds through a benzophenone intermediate. mdpi.com This two-step strategy involves first synthesizing a substituted 2-hydroxybenzophenone, followed by its cyclization to the xanthone.

The initial benzophenone synthesis is often accomplished via a Friedel-Crafts acylation between a substituted benzoyl chloride and a phenolic compound. mdpi.com For instance, Graham and Lewis reported the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid in 1977 by reacting 2-methoxybenzoic acid with methyl 4-hydroxybenzoate (B8730719) to form a benzophenone intermediate. mdpi.com Similarly, 7-chloro-9-oxoxanthen-2-carboxylic acid was prepared from 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid. rsc.org

The subsequent cyclization of the benzophenone can be achieved under various conditions. In the case of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid, the ring closure to the corresponding xanthone was successfully carried out in an alkaline solution, which conveniently yielded the insoluble potassium salt of the final product. rsc.org Another major route to the xanthone core involves the Ullmann condensation to form a diaryl ether, which is then subjected to an intramolecular electrophilic cycloacylation. mdpi.com However, the benzophenone route is often preferred due to typically higher yields in the initial intermolecular acylation step compared to the Ullmann ether synthesis. mdpi.com

Table 1: Comparison of Historical Synthetic Strategies for the Xanthone Core This table is interactive. You can sort and filter the data.

| Method | Key Reagents/Intermediates | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Anschutz et al. (1925) | 2-Methylphenyl salicylate | Not specified in sources | Foundational method | Likely harsh conditions, limited scope |

| El Abbady et al. (1960) | γ-Oxo-γ-2-xanthenylbutyric acid | Oxidation | Alternative precursor | Dependent on precursor availability |

| Grover, Shah, & Shah (GSS) | Salicylic acid, Phenol, ZnCl₂/POCl₃ | Heating | One-pot potential | Limitations with certain substrates |

| Eaton's Reagent Mod. | Salicylic acid, Phenol, P₂O₅/CH₃SO₃H | Room temp. to moderate heat | High yields, milder | Best with electron-rich phenols |

| Oxidative Coupling | Hydroxylated benzophenone, K₃[Fe(CN)₆] | Alkaline solution | Direct C-C bond formation | Requires specific hydroxylation patterns |

| Benzophenone Cyclization | 2-Hydroxybenzophenone | Alkaline or acidic | Versatile, common | Two-step process |

| Diaryl Ether Cyclization | 2-Aryloxybenzoic acid | Polyphosphoric acid | Alternative to benzophenone | Ullmann step can have low yields |

Contemporary Coupling Reactions and Xanthone Intermediate Utilization

Modern synthetic efforts have focused on the derivatization of the 9-oxo-9H-xanthene-2-carboxylic acid scaffold to produce libraries of compounds for biological screening. Amide coupling reactions are a cornerstone of this strategy, enabling the attachment of chiral and functional moieties.

Peptide coupling reagents have been widely adopted for the efficient synthesis of xanthone derivatives. These reagents activate the carboxylic acid group of a xanthone building block, facilitating its reaction with an amine, such as those found in amino acids or chiral amino alcohols, to form a stable amide bond.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has proven to be a popular and highly effective coupling reagent. up.pt It is known for its high efficiency and low tendency to cause racemization at adjacent stereocenters. up.ptnih.gov The synthesis of chiral xanthone derivatives via the coupling of 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid with enantiomerically pure amino alcohols and amines has been achieved with yields exceeding 97% and enantiomeric excesses greater than 99% using TBTU. up.ptnih.gov The reactions are typically fast, occurring at room temperature, and the purification is straightforward. up.pt

More recently, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) has emerged as another powerful coupling reagent for this purpose. A study comparing COMU and TBTU for the synthesis of a large library of chiral xanthone derivatives found both to be highly efficient. mdpi.com For the majority of the sixty derivatives synthesized from 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid and proteinogenic amino esters, COMU provided high yields (44% to 98%) with reaction times ranging from 30 minutes to 30 hours. mdpi.com In a few cases, TBTU provided better results. A key advantage of both water-soluble reagents is their easy removal from the reaction mixture through simple liquid-liquid extraction. mdpi.com

The "chiral pool" strategy, which utilizes readily available enantiomerically pure starting materials like amino acids, is a primary method for creating chiral derivatives of xanthones (CDXs). researchgate.netmdpi.com By coupling a carboxyxanthone with both enantiomers of a chiral building block (e.g., L- and D-amino esters), enantiomeric pairs of CDXs can be synthesized. mdpi.com

This approach has been successfully used to generate extensive libraries of CDXs for structure-activity relationship (SAR) studies. researchgate.net For example, 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid was coupled with (S)-(+)-valinol and (S)-(+)-leucinol to produce the corresponding chiral amides. up.ptnih.gov Similarly, a library of sixty new CDXs was synthesized by coupling a carboxyxanthone with both enantiomers of various proteinogenic amino esters, followed by hydrolysis to the corresponding amino acid derivatives. mdpi.com These synthetic pathways consistently demonstrate high yields and excellent preservation of stereochemical integrity, with enantiomeric ratios often approaching 100%. researchgate.netmdpi.com The biological evaluation of these derivatives has, in many cases, revealed that their activity is dependent on the specific stereochemistry, highlighting the importance of these enantioselective synthetic routes. bohrium.com

Table 2: Performance of Coupling Reagents in Chiral Xanthone Derivative Synthesis This table is interactive. You can sort and filter the data.

| Carboxyxanthone Precursor | Chiral Building Block | Coupling Reagent | Yield (%) | Enantiomeric Ratio/Excess | Source |

|---|---|---|---|---|---|

| 6-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | (S)-(+)-Valinol | TBTU | >97% | >99% ee | up.ptnih.gov |

| 6-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | (S)-(+)-Leucinol | TBTU | >97% | >99% ee | up.ptnih.gov |

| 6-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | (S)-(-)-α,4-Dimethylbenzylamine | TBTU | >97% | >99% ee | up.ptnih.gov |

| 2-((9-Oxo-9H-xanthen-3-yl)oxy)acetic acid | L-Leucine methyl ester | COMU | 76.7% | ~100% er | mdpi.com |

| 2-((9-Oxo-9H-xanthen-3-yl)oxy)acetic acid | D-Leucine methyl ester | COMU | 93.5% | ~100% er | mdpi.com |

| 2-((9-Oxo-9H-xanthen-3-yl)oxy)acetic acid | Various amino esters (library) | COMU | 44 - 98% | ~100% er | mdpi.com |

| 2-((9-Oxo-9H-xanthen-3-yl)oxy)acetic acid | Certain amino esters (3 examples) | TBTU | 50 - 67% | ~100% er | mdpi.com |

Intramolecular Electrophilic Cyclization Methodologies

Intramolecular electrophilic cyclization is a key strategy for constructing the xanthene core. mdpi.com This approach involves the formation of a new ring through the attack of an electron-rich aromatic ring on an electrophilic center within the same molecule.

Friedel-Crafts Acylation in Xanthene Ring Formation

Friedel-Crafts acylation is a powerful tool for the synthesis of xanthenones. up.ptwpmucdn.com This reaction typically involves the acylation of a phenol with a substituted benzoic acid or its derivative, often in the presence of a Lewis acid or a protic acid catalyst like polyphosphoric acid, to form a benzophenone intermediate. mdpi.comup.pt Subsequent intramolecular cyclization of the benzophenone, which can be viewed as an intramolecular Friedel-Crafts-type reaction, leads to the formation of the xanthene ring system. wpmucdn.comacs.org

For instance, the synthesis of various polyoxygenated xanthones has been achieved by preparing 2-hydroxy-2′-methoxybenzophenones under Friedel-Crafts conditions, followed by a base-catalyzed cyclization that eliminates methanol (B129727) to yield the xanthone. researchgate.net Similarly, the reaction of 3-bromophenyl ethers with oxalyl chloride in the presence of aluminum chloride can produce xanthen-9-one derivatives in a one-step process. researchgate.net

A variety of catalysts and conditions can be employed for Friedel-Crafts acylation and subsequent cyclization. These include:

Zinc chloride in phosphoryl chloride: Used in the Grover, Shah, and Shah (GSS) method, which can directly afford the xanthone skeleton if the benzophenone intermediate has a hydroxyl group at a suitable position for cyclization. up.pt

Trifluoroacetic acid anhydride: Modifications of the Friedel-Crafts reaction have utilized this reagent for acylation, followed by demethylation and cyclization. up.pt

Stannic chloride: Employed in the acylation of O,O,O-tris(trimethylsilyl)-substituted phenols with benzoyl chloride. up.pt

Trifluoroacetic acid (TFA): Has been used to catalyze the intramolecular Friedel–Crafts alkylation of alkenes to form xanthene derivatives. beilstein-journals.org

The choice of reagents and reaction conditions is crucial and can influence the yield and regioselectivity of the reaction.

Mechanistic Insights into Cyclization Reactions

The mechanism of intramolecular electrophilic cyclization to form the xanthene ring generally involves the generation of an electrophilic species that is then attacked by an activated aromatic ring. wpmucdn.comnih.gov In the case of Friedel-Crafts acylation leading to xanthenones, a common pathway involves the initial formation of a 2,2'-dioxygenated benzophenone. up.pt

The cyclization of this benzophenone intermediate can proceed through several mechanistic pathways:

Nucleophilic Aromatic Substitution: The cyclization can occur via a nucleophilic attack from a hydroxyl group onto the aromatic ring, displacing a leaving group. up.pt

Nucleophilic Addition-Elimination: This pathway involves the addition of a nucleophile to the carbonyl group, followed by the elimination of a leaving group to form the heterocyclic ring. up.pt

Oxidative Cyclization: In some cases, the cyclization is an oxidative process. up.pt

For example, in the synthesis of fluorescein (B123965), a xanthene dye, phthalic anhydride is protonated by sulfuric acid to generate an acyl cation. wpmucdn.com This electrophile then reacts with resorcinol (B1680541) in a Friedel-Crafts acylation to produce a substituted benzophenone. wpmucdn.com The protonated benzophenone then undergoes a second intramolecular electrophilic aromatic substitution, similar to a Friedel-Crafts alkylation, to form the xanthene core. wpmucdn.com The reaction is completed by an acid-catalyzed esterification (lactonization). wpmucdn.com

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of divergent cycloaddition reactions in the synthesis of cyclic compounds, providing deeper insights into the reaction pathways and the role of catalysts. rsc.org

Regioselective Functionalization and Structural Diversification

The functionalization of the Xanthene-2-acetic acid, 9-oxo- scaffold is essential for creating a diverse range of analogues with varied biological activities. Regioselectivity, the ability to control the position of functional group introduction, is a key challenge and a major focus of synthetic efforts. vulcanchem.com

Alkylation, O-Demethylation, and Esterification Reactions

Alkylation, O-demethylation, and esterification are common strategies for modifying the xanthenone core and the acetic acid side chain.

Alkylation: Alkyl groups can be introduced at various positions on the xanthene ring. For example, analogues of 7-hydroxy-9-oxo-9H-xanthene-2-carboxylic acid have been synthesized through the alkylation of the hydroxyl group with corresponding haloalkanes. mdpi.com The synthesis of 5,6-dimethylxanthone-4-acetic acid (DMXAA) is another example of a strategically alkylated xanthenone derivative. up.pt

O-Demethylation: The cleavage of methoxy (B1213986) groups to yield hydroxyl groups is a frequent transformation. For instance, 7-hydroxy-9-oxo-9H-xanthene-2-carboxylic acid was obtained by the ether cleavage of its methoxy precursor using hydrobromic acid in acetic acid. mdpi.com Selective demethylation of polymethoxyxanthones is an efficient route to natural hydroxymethoxyxanthones. researchgate.net

Esterification: The carboxylic acid moiety of Xanthene-2-acetic acid, 9-oxo- is a prime site for esterification. This reaction can be used to create prodrugs or to modify the pharmacokinetic properties of the parent compound. libretexts.org Acid-catalyzed esterification is a common laboratory method. libretexts.org For instance, analogues of Xanthene-2-acetic acid, 9-oxo- have been prepared through the esterification of the carboxylic acid, followed by other transformations. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Alkylation | Haloalkanes | Alkylated xanthenone derivatives | mdpi.com |

| O-Demethylation | HBr in acetic acid | Hydroxylated xanthenone derivatives | mdpi.com |

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | Xanthenone esters | libretexts.org |

Oxidation and Reduction Transformations

Oxidation and reduction reactions offer further avenues for the structural diversification of Xanthene-2-acetic acid, 9-oxo-. libretexts.orgucr.edu

Oxidation: The xanthene scaffold can be oxidized at various positions. For example, the oxidation of a methylthio group on the xanthene ring to a methylsulfonyl group has been achieved using hydrogen peroxide in acetic acid. mdpi.com The oxidation of a xanthene to a xanthone (9-oxo-xanthene) is a fundamental transformation, often accomplished using oxidizing agents like chromium trioxide. up.pt Jones reagent (CrO₃/H₂SO₄/H₂O in acetone) is a common reagent for oxidizing secondary alcohols to ketones and aldehydes to carboxylic acids. ucr.edulibretexts.org

Reduction: The ketone group at the 9-position is a common target for reduction. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone to an alcohol. A Huang-Minlon reduction has been used to reduce the keto group of a carboxyxanthone to a methylene (B1212753) group, yielding a xanthene-2-carboxylic acid. mdpi.com

| Transformation | Reagent | Functional Group Change | Reference |

| Oxidation | Hydrogen peroxide | -S-CH₃ → -SO₂-CH₃ | mdpi.com |

| Oxidation | Jones reagent | Secondary alcohol → Ketone | ucr.edu |

| Reduction | Huang-Minlon reduction | Ketone (C=O) → Methylene (CH₂) | mdpi.com |

| Reduction | Sodium borohydride | Ketone (C=O) → Alcohol (CH-OH) |

Nucleophilic Substitution Reactions on the Acetic Acid Moiety

The acetic acid side chain of Xanthene-2-acetic acid, 9-oxo- provides a handle for various nucleophilic substitution reactions. bits-pilani.ac.inmasterorganicchemistry.com These reactions typically involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then react with a variety of nucleophiles. libretexts.org

For example, the carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂). This acid chloride can then react with amines to form amides or with alcohols to form esters. libretexts.org These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

The Gabriel synthesis, a method for forming primary amines, involves the nucleophilic substitution of an alkyl halide by phthalimide. libretexts.org While not directly on the acetic acid moiety itself, this illustrates the principle of using nitrogen nucleophiles in substitution reactions to build molecular complexity.

Synthetic Strategies for Specific Xanthene-2-acetic acid, 9-oxo- Analogues

The synthesis of analogues of xanthene-2-acetic acid, 9-oxo- has been an area of significant research, driven by the diverse biological activities exhibited by this class of compounds. Various synthetic methodologies have been developed to introduce a wide array of substituents onto the xanthene scaffold, leading to a large number of derivatives. These strategies can be broadly categorized into the construction of the xanthone core via diaryl ether or benzophenone intermediates, and the derivatization of pre-formed xanthone building blocks. mdpi.com

Synthesis via Diaryl Ether and Benzophenone Intermediates

One of the classical and most utilized approaches to construct the xanthone skeleton involves the intramolecular cyclization of diaryl ether or benzophenone precursors. researchgate.netup.pt

An Ullman coupling reaction is a key step in the synthesis of diaryl ether intermediates. For instance, the coupling of dimethyl 4-bromoisophthalate with various phenols has been employed to generate diaryl ether intermediates. These intermediates, after saponification and subsequent intramolecular electrophilic cyclization, yield a range of substituted 9-oxo-9H-xanthene-2-carboxylic acids. mdpi.com

Similarly, the benzophenone route offers another versatile pathway. This method typically involves the reaction of a substituted benzoic acid with a phenol derivative. For example, 7-chloro-9-oxo-9H-xanthene-2-carboxylic acid was synthesized via a benzophenone intermediate formed from the reaction of 5-chloro-2-methoxybenzoic acid with methyl 4-hydroxybenzoate. mdpi.com Another early synthesis of 9-oxo-9H-xanthene-2-carboxylic acid itself was achieved through the reaction of 2-methoxybenzoic acid with methyl 4-hydroxybenzoate, followed by cyclization. mdpi.com

Derivatization of Xanthone Building Blocks

The derivatization of a pre-existing xanthone core is a powerful strategy for accessing a diverse library of analogues. This approach allows for the late-stage introduction of various functional groups, enabling the exploration of structure-activity relationships.

Functionalization of the Carboxylic Acid Moiety:

The carboxylic acid group at the 2-position is a common site for modification. Coupling reactions with various amines and amino alcohols have been successfully employed to generate amide derivatives. For example, 6-methoxy-9-oxo-9H-xanthene-2-carboxylic acid has been coupled with (S)-(+)-valinol, (S)-(+)-leucinol, and (S)-(-)-α-dimethylbenzylamine using the coupling reagent O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to afford the corresponding chiral carboxamide derivatives in high yields. up.pt

Modification of the Xanthone Ring:

A wide range of substituents can be introduced onto the aromatic rings of the xanthone nucleus.

Alkylation and Ether Cleavage: Alkylation of hydroxylated xanthones is a straightforward method to introduce alkoxy groups. For instance, analogues of 7-hydroxy-9-oxo-9H-xanthene-2-carboxylic acid have been prepared by alkylation with different haloalkanes. mdpi.com Conversely, ether cleavage, often using reagents like hydrobromic acid in acetic acid, can be used to generate hydroxylated derivatives from their methoxy precursors. mdpi.com

Introduction of Sulfur-Containing Groups: Sulfur-containing functionalities have been incorporated into the xanthone scaffold. 7-Mercapto-9-oxo-9H-xanthene-2-carboxylic acid was prepared from methyl 7-hydroxy-9-oxo-9H-xanthene-2-carboxylate through a multi-step sequence involving reaction with dimethylcarbamothioic chloride, thermal rearrangement, and base hydrolysis. mdpi.com This mercapto derivative served as a precursor for further alkylation and oxidation to yield thioether and sulfone analogues. mdpi.com For example, oxidation of 7-(methylthio)-9-oxo-9H-xanthene-2-carboxylic acid with hydrogen peroxide in acetic acid afforded the corresponding 7-(methylsulfonyl) derivative. mdpi.com

Acylation and Oxidation: Friedel-Crafts acylation of a reduced xanthene-2-carboxylic acid ester, followed by oxidation with Jones reagent and subsequent saponification, has been used to introduce acyl groups at various positions on the xanthone ring. mdpi.com

Synthesis of Sulfoximidoxanthones: The reaction of methyl esters of certain thioether-substituted xanthones with sodium azide (B81097) and polyphosphoric acid, followed by saponification, has led to the formation of sulfoximidoxanthonecarboxylic acids. Further N-substitution on the sulfoximine (B86345) nitrogen has also been achieved. mdpi.com

The following tables summarize some of the specific analogues of xanthene-2-acetic acid, 9-oxo- that have been synthesized and the general synthetic strategies employed.

Table 1: Selected Analogues of 9-Oxo-9H-xanthene-2-carboxylic Acid and their Synthetic Precursors

| Analogue Name | Key Precursor(s) | General Synthetic Strategy |

| 7-Chloro-9-oxo-9H-xanthene-2-carboxylic acid | 5-Chloro-2-methoxybenzoic acid, Methyl 4-hydroxybenzoate | Benzophenone Intermediate |

| 7-Hydroxy-9-oxo-9H-xanthene-2-carboxylic acid | 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | Ether Cleavage |

| 7-Alkoxy-9-oxo-9H-xanthene-2-carboxylic acids | 7-Hydroxy-9-oxo-9H-xanthene-2-carboxylic acid, Haloalkanes | Alkylation |

| 7-(Methylthio)-9-oxo-9H-xanthene-2-carboxylic acid | 7-Mercapto-9-oxo-9H-xanthene-2-carboxylic acid, Methyl iodide | Alkylation |

| 7-(Methylsulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid | 7-(Methylthio)-9-oxo-9H-xanthene-2-carboxylic acid, Hydrogen peroxide | Oxidation |

| 5-Methoxy-7-(methylthio)-9-oxo-9H-xanthene-2-carboxylic acid | Dimethyl 4-bromoisophthalate, Substituted phenol | Diaryl Ether Intermediate |

| N-Substituted Sulfoximidoxanthonecarboxylic acids | Methyl esters of thioether-substituted xanthones, Sodium azide | Sulfoximine Formation |

Data sourced from multiple studies. mdpi.com

Table 2: Derivatization of 6-Methoxy-9-oxo-9H-xanthene-2-carboxylic Acid

| Reagent | Resulting Analogue | Synthetic Method | Yield |

| (S)-(+)-Valinol | (S)-N-(1-hydroxy-3-methylbutan-2-yl)-6-methoxy-9-oxo-9H-xanthene-2-carboxamide | Amide coupling with TBTU | >97% |

| (S)-(+)-Leucinol | (S)-N-(1-hydroxy-4-methylpentan-2-yl)-6-methoxy-9-oxo-9H-xanthene-2-carboxamide | Amide coupling with TBTU | >97% |

| (S)-(-)-α-Dimethylbenzylamine | (S)-6-methoxy-9-oxo-N-(1-(p-tolyl)ethyl)-9H-xanthene-2-carboxamide | Amide coupling with TBTU | >97% |

Data from a study on chiral xanthone derivatives. up.pt

Mechanistic and Molecular Level Research into Xanthene 2 Acetic Acid, 9 Oxo Biointeractions

Computational and In Silico Approaches for Target Identification

In the quest to identify and validate molecular targets for therapeutic intervention, computational methods serve as a powerful initial step. These in silico approaches allow for the rapid screening of vast biological and chemical spaces to predict potential interactions between small molecules and biological macromolecules. For derivatives of the xanthene scaffold, including compounds structurally related to Xanthene-2-acetic acid, 9-oxo-, these techniques have been instrumental in hypothesizing mechanisms of action and identifying promising protein targets.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In a notable study, a compound structurally related to the xanthene-9-one core, N-(1,4-dihydro-5H-tetrazol-5-ylidene)-9-oxo-9H-xanthene-2-sulfonamide, was identified through in silico docking as a potential inhibitor of DNA polymerase III alpha (dnaE). dovepress.comdovepress.com This enzyme is crucial for bacterial DNA replication. The docking simulations revealed that this xanthene derivative was among the most suitable ligands for the dnaE protein, suggesting a potential inhibitory interaction. dovepress.comdovepress.com Such studies highlight the utility of molecular docking in identifying potential antibacterial targets for xanthene-based compounds. General molecular docking studies on various xanthene derivatives have shown their potential as inhibitors for a range of protein targets, with binding energies indicating stable interactions. worldscientificnews.comjchr.orgunito.it

Subtractive Genome Analysis for Potential Therapeutic Targets

Subtractive genome analysis is a bioinformatics approach used to identify genes present in a pathogen but absent in its host. dovepress.complos.org This method is invaluable for pinpointing potential drug targets that are unique to the pathogen, thereby minimizing the risk of host toxicity. mdpi.comnih.gov

This approach was effectively utilized in a study on Escherichia coli O157:H7, a pathogenic bacterium. dovepress.comdovepress.com Through a systematic in silico workflow that included comparative genomics and metabolic pathway analysis, researchers identified a set of proteins essential for the pathogen's survival but with no human homologues. dovepress.com Among the prioritized targets, DNA polymerase III alpha (dnaE) was top-ranked. dovepress.com The subsequent druggability analysis of these targets led to the identification of N-(1,4-dihydro-5H-tetrazol-5-ylidene)-9-oxo-9H-xanthene-2-sulfonamide as a potential inhibitor for dnaE, underscoring the power of combining subtractive genomics with ligand docking to discover novel therapeutic leads. dovepress.comdovepress.com

Enzymatic Modulation and Inhibition Mechanisms

The biological activity of a compound is often mediated through its interaction with enzymes, either by enhancing or inhibiting their function. Research into Xanthene-2-acetic acid, 9-oxo- and related structures has explored their potential to modulate the activity of several key enzymes implicated in various disease pathways.

Aldose Reductase Inhibition

Aldose reductase is an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, the increased activity of this enzyme is implicated in the pathogenesis of diabetic complications. nih.gov Consequently, inhibitors of aldose reductase are of significant therapeutic interest. nanobioletters.com While direct studies on Xanthene-2-acetic acid, 9-oxo- are limited, research on related acetic acid derivatives has demonstrated potent aldose reductase inhibitory activity. For instance, a series of 2-oxoquinoline-1-acetic acid derivatives displayed IC50 values in the low micromolar range in a rat lens assay. nih.gov This suggests that the acetic acid moiety is a key pharmacophoric feature for aldose reductase inhibition, and warrants investigation into the potential of xanthene-based acetic acids.

Table 1: Aldose Reductase Inhibitory Activity of Selected Acetic Acid Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) | Assay |

|---|---|---|---|

| 2-oxoquinoline-1-acetic acids | Derivative 9a | 0.45 | Rat Lens Assay |

| 2-oxoquinoline-1-acetic acids | Derivative 9b | 1.2 | Rat Lens Assay |

| 2-oxoquinoline-1-acetic acids | Derivative 9c | 6.0 | Rat Lens Assay |

| Spirobenzopyran Scaffold | Various Derivatives | Micromolar to low micromolar range | Enzyme Inhibition Assay |

Cyclooxygenase Enzyme (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Studies on xanthene and thioxanthene (B1196266) derivatives have demonstrated their potential as COX inhibitors. For example, certain synthesized xanthene derivatives have shown potent anti-inflammatory activity with significant COX-2 inhibition and high selectivity over COX-1. nih.gov One particular thioxanthene derivative exhibited a COX-2 inhibition IC50 of 4.37 ± 0.78 nM with a selectivity index of 3.83. nih.gov

Table 2: COX-2 Inhibitory Activity and Selectivity of a Thioxanthene Derivative

| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|

| Thioxanthene Derivative 7 | 4.37 ± 0.78 | 3.83 |

| Celecoxib (Reference) | 0.42 µM (420 nM) | 33.8 |

| Diclofenac Sodium (Reference) | - | 1.80 |

Cholinesterase (AChE and BChE) Inhibitory Activity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Research into xanthone (B1684191) derivatives, which share the 9-oxo-xanthene core structure, has revealed promising cholinesterase inhibitory activity. A study on a series of 3-O-substituted xanthone derivatives found that several compounds exhibited good AChE inhibitory activity. researchgate.net Notably, the compound ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate demonstrated inhibitory action against AChE. researchgate.net Kinetic analysis of this compound using a Lineweaver-Burk plot indicated a mixed-type inhibition mechanism. researchgate.net This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex.

Table 3: Cholinesterase Inhibitory Activity of a Related Xanthone Derivative

| Compound | Target Enzyme | Inhibition Type |

|---|---|---|

| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | Acetylcholinesterase (AChE) | Mixed-type |

Aromatase Activating Mechanisms

Current research literature does not provide significant evidence to suggest that Xanthene-2-acetic acid, 9-oxo-, also known as Vadimezan or DMXAA, directly activates aromatase as a primary mechanism of its bioactivity. The main body of scientific investigation into this compound has focused on its role as a potent activator of the innate immune system, particularly through its interaction with the STING (Stimulator of Interferon Genes) pathway in murine models.

Cellular Signaling Pathway Modulation

Xanthene-2-acetic acid, 9-oxo- exerts its biological effects by modulating several critical cellular signaling pathways. These interactions are central to its observed anti-tumor activities in preclinical models.

The tumor suppressor protein p53 is a key transcription factor that responds to cellular stress by regulating genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.govnih.govyoutube.com Its activity is tightly controlled, primarily by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. nih.gov While research has explored various xanthone derivatives for their potential to activate the p53 pathway, often by disrupting the p53-MDM2 interaction, the direct mechanistic link for Xanthene-2-acetic acid, 9-oxo- is less defined in the literature. nih.gov Some studies suggest that the cellular responses to DMXAA, such as the activation of Interferon Regulatory Factor 3 (IRF-3), can intersect with p53-dependent pathways that inhibit cell growth. nih.gov However, detailed investigations focusing specifically on DMXAA's ability to disrupt the MDM2-p53 interaction are not extensively reported. The activation of p53 is a complex process that can be triggered by various cellular stresses, including DNA damage and aberrant signaling. scienceopen.com

A primary and well-documented mechanism of Xanthene-2-acetic acid, 9-oxo- is its role as a direct agonist of the STING pathway in mice. nih.govmedchemexpress.commdpi.com STING is an endoplasmic reticulum-associated protein that plays a crucial role in the innate immune response to cytosolic DNA. frontiersin.orgnih.gov Upon binding to murine STING, DMXAA triggers a conformational change in the STING protein, leading to its activation. nih.gov

This activation initiates a downstream signaling cascade, primarily through the recruitment and activation of TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov TBK1, in turn, phosphorylates and activates the transcription factor IRF-3. nih.govnih.govnih.gov Activated IRF-3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs), such as IFN-β. nih.govnih.govnih.gov

The STING pathway activation by DMXAA is species-specific, showing potent activity in mice but failing to activate the human STING protein. nih.govmedchemexpress.com This discrepancy is a key factor in the translation of its preclinical efficacy to human clinical trials. nih.gov In addition to the TBK1-IRF3 axis, STING activation by DMXAA can also lead to the activation of the NF-κB pathway, which drives the expression of various pro-inflammatory cytokines. nih.govfrontiersin.orgnih.gov

Table 1: Key Proteins in the DMXAA-Mediated STING Signaling Pathway

| Protein | Function in Pathway |

|---|---|

| STING | Direct receptor for DMXAA (in mice); initiates downstream signaling. nih.govfrontiersin.org |

| TBK1 | Kinase that phosphorylates and activates IRF-3 upon STING activation. nih.govnih.gov |

| IRF-3 | Transcription factor activated by TBK1; drives type I IFN production. nih.govnih.gov |

| NF-κB | Transcription factor that can be activated by STING signaling to induce inflammatory cytokines. nih.govfrontiersin.org |

Xanthene-2-acetic acid, 9-oxo- is a potent activator of macrophages, a key component of the innate immune system. nih.govplos.org One of the significant consequences of this activation is the induction of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). nih.govnih.govnih.gov Studies have shown that treatment with DMXAA leads to a persistent induction of NOS, particularly within the tumor microenvironment. nih.gov

Immunohistochemical analysis has identified tumor-associated macrophages (TAMs) and endothelial cells as sources of this induced NOS. nih.gov The activation of macrophages by DMXAA re-educates them from a tumor-permissive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype. nih.govplos.org This repolarization is characterized by the increased expression of M1 markers and the production of inflammatory mediators, including NO. nih.gov The stimulation of NO production is considered one of the indirect mechanisms contributing to the compound's vascular-disrupting effects within tumors. nih.gov

A hallmark of the biological activity of Xanthene-2-acetic acid, 9-oxo- is the robust induction of a wide range of inflammatory cytokines and chemokines. nih.govnih.govinvivogen.com This response is largely dependent on the activation of the STING pathway in immune cells like macrophages. nih.gov

Upon stimulation with DMXAA, macrophages release a cascade of cytokines, including but not limited to:

Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.govresearchgate.net

Interleukin-6 (IL-6) nih.govnih.govnih.gov

Type I Interferons (IFN-α/β) nih.govnih.govnih.gov

Chemokines such as IP-10 (CXCL10), RANTES (CCL5), and MCP-1 (CCL2) nih.govnih.gov

The release of these cytokines is critical to the anti-tumor effects observed in murine models. For instance, TNF-α contributes significantly to the disruption of tumor vasculature. researchgate.net IL-6 is another key pro-inflammatory cytokine induced by DMXAA, although in human peripheral blood mononuclear cells, DMXAA was found to have a suppressive effect on STING-induced type I IFN production while IL-6 production remained unaffected. nih.gov This highlights the complex and sometimes contradictory immunological effects of the compound, particularly between species.

Table 2: Selected Cytokines and Chemokines Induced by Xanthene-2-acetic acid, 9-oxo-

| Cytokine/Chemokine | Primary Function in this Context |

|---|---|

| TNF-α | Induces inflammation and vascular disruption in tumors. nih.govresearchgate.net |

| IL-6 | Pro-inflammatory cytokine. nih.govnih.gov |

| Type I IFNs | Central to the anti-viral and anti-tumor immune response initiated by STING. nih.govnih.gov |

| IP-10 (CXCL10) | Chemoattractant for immune cells, including T cells. nih.govnih.gov |

Xanthene-2-acetic acid, 9-oxo- can directly influence the cell cycle of tumor cells. Research has shown that flavones like DMXAA can exert cytotoxic effects by interrupting the cell cycle at the G2/M phase. frontiersin.orgnih.gov In studies with mesothelioma cells, DMXAA induced a G2/M cell cycle arrest in tumor endothelial cells. frontiersin.org Interestingly, the effect on cell cycle progression appears to be dose-dependent. Lower concentrations of DMXAA were observed to push cells into the DNA synthesis (S) phase, while higher concentrations led to G2 arrest, suggesting that low doses might stimulate mitosis. frontiersin.orgnih.gov

As a modulator of signaling pathways that culminate in the activation of transcription factors like IRF-3 and NF-κB, DMXAA indirectly regulates the expression of a multitude of transcriptional targets. nih.govnih.gov The primary transcriptional targets are genes involved in the type I interferon response. nih.gov Activation of the p53 pathway, a master transcriptional regulator, would also lead to the expression of genes involved in cell cycle arrest and apoptosis. nih.govyoutube.com Furthermore, the interaction of YAP/TAZ with BRD4 has been identified as a key regulator of a broad number of transcriptional targets, and inhibitors of this interaction can affect the expression of genes involved in cell proliferation. unimore.it While the overarching transcriptional programs activated by DMXAA are known (e.g., inflammatory and interferon responses), a complete and specific list of all its direct and indirect transcriptional targets is extensive and continues to be an area of research.

Membrane Interactions and Ion Channel Modulation

There is currently no specific scientific data available from indexed research to detail the interactions of Xanthene-2-acetic acid, 9-oxo- with cellular membranes or its potential effects on ion channels.

An extensive review of published literature did not yield any studies investigating the direct effects of Xanthene-2-acetic acid, 9-oxo- on sodium (Na+) ionic currents. The mechanism of action concerning its potential modulation of voltage-gated or other sodium channels remains uncharacterized.

Information regarding the membrane stabilizing properties of Xanthene-2-acetic acid, 9-oxo- is not available in the current body of scientific research. Studies have not yet explored its capacity to interact with the lipid bilayer to alter membrane fluidity or stability.

Mechanisms of Antimycobacterial Action

While various derivatives of the core xanthene structure have been synthesized and evaluated for their antimycobacterial properties, the specific mechanisms of action for Xanthene-2-acetic acid, 9-oxo- against mycobacteria have not been elucidated in the available literature. Research has been conducted on related compounds, showing that the xanthone scaffold can be a basis for developing agents with activity against M. tuberculosis. For instance, a study on a series of 2-xanthone derivatives identified several compounds with significant inhibitory effects on mycobacterial growth. However, this study did not include Xanthene-2-acetic acid, 9-oxo- itself, and the active compounds were structurally more complex derivatives.

The general mechanisms by which antimycobacterial drugs act can include disruption of cell wall integrity, inhibition of essential biosynthetic pathways, or limiting cellular energy. However, which, if any, of these pathways are targeted by Xanthene-2-acetic acid, 9-oxo- remains unknown.

Preclinical and in Vitro Pharmacological Investigations of Xanthene 2 Acetic Acid, 9 Oxo and Analogues

Antitumor and Antiproliferative Activities

Research into the antitumor and antiproliferative effects of xanthone-based compounds has been a significant area of study. However, specific investigations into Xanthene-2-acetic acid, 9-oxo- are notably limited in the published literature. While the broader class of xanthones has shown promise in this area, data directly pertaining to this specific isomer is scarce.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

A comprehensive review of the available scientific literature reveals a lack of specific studies on the in vitro cytotoxicity of Xanthene-2-acetic acid, 9-oxo- against cancer cell lines. While numerous xanthone (B1684191) derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231, T-47D), neuroblastoma (SK-N-MC), leukemia (CCRF-CEM), and breast adenocarcinoma (MDA-MB-468), specific data for the 9-oxo-xanthene-2-acetic acid isomer is not present in these reports. nih.gov For instance, studies on substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have demonstrated antiproliferative activity, but these are structurally distinct from Xanthene-2-acetic acid, 9-oxo-. nih.gov

Induction of Tumor Necrosis in Preclinical Models

Preclinical studies on the induction of tumor necrosis have largely focused on the isomeric compound, 9-oxo-9H-xanthene-4-acetic acid (XAA) and its analogues. nih.govnih.gov These studies have demonstrated the capability of XAA derivatives to cause hemorrhagic necrosis in implanted colon 38 tumors in mice. nih.gov However, there is no available data in the scientific literature to suggest that Xanthene-2-acetic acid, 9-oxo- has been evaluated for its ability to induce tumor necrosis in preclinical models.

Stimulation of Macrophage Lytic Properties

The investigation into the stimulation of macrophage lytic properties by xanthone compounds has been linked to their antitumor effects. Specifically, analogues of 9-oxo-9H-xanthene-4-acetic acid have been shown to stimulate nitric oxide production by macrophages in vitro, which is an indicator of macrophage activation and potential lytic activity. nih.gov At present, there are no published studies that have specifically investigated the effect of Xanthene-2-acetic acid, 9-oxo- on the lytic properties of macrophages.

P53-Dependent Growth Inhibition

The p53 tumor suppressor protein is a key target in cancer therapy. Certain aminated xanthone derivatives have been identified as putative p53-activating agents, inhibiting the growth of human colon adenocarcinoma HCT116 cell lines in a p53-dependent manner. nih.govresearchgate.net These studies, however, did not include Xanthene-2-acetic acid, 9-oxo-. There is currently no scientific evidence to indicate that Xanthene-2-acetic acid, 9-oxo- induces p53-dependent growth inhibition.

Anti-inflammatory Effects

The anti-inflammatory potential of the xanthone scaffold has been recognized, with various derivatives being investigated for their ability to modulate inflammatory pathways. nih.gov

Evaluation in In Vitro Macrophage Models

In vitro macrophage models are crucial for assessing the anti-inflammatory properties of chemical compounds. While a number of natural and synthetic xanthone derivatives have been evaluated in such models, demonstrating their ability to counteract oxidative stress and inflammation in human macrophages, specific data for Xanthene-2-acetic acid, 9-oxo- is not available. nih.gov A review of carboxyxanthones indicates that (2E,2′E)-3,3′-(9-oxo-9H-xanthene-2,6-diyl)diacrylic acid, a related compound, has shown moderate anti-inflammatory activity. mdpi.com However, studies specifically evaluating the anti-inflammatory effects of Xanthene-2-acetic acid, 9-oxo- in in vitro macrophage models have not been reported in the current body of scientific literature. General studies on xanthone derivatives have shown that they can modulate inflammatory responses, for example, by inhibiting the synthesis of pro-inflammatory mediators. nih.gov

Following extensive database searches, no specific preclinical or in vitro pharmacological data was found for the chemical compound "Xanthene-2-acetic acid, 9-oxo-" corresponding to the requested sections and subsections.

There is no publicly available research detailing the assessment of Xanthene-2-acetic acid, 9-oxo- in animal models of inflammation such as ear oedema, nor are there studies on its antiallergic potency. Furthermore, investigations into its specific antimicrobial, antituberculous, or neurobiological activities, including nerve conduction blockade, have not been identified in the public domain. Similarly, there is no available information regarding its spectroscopic characteristics for bioimaging, sensing applications, or its development as a biological probe or marker.

General research into the broader class of xanthene derivatives indicates a wide range of biological activities. However, due to the strict focus on "Xanthene-2-acetic acid, 9-oxo-," this general information cannot be substituted.

Bioimaging and Sensing Applications Enabled by Spectroscopic Characteristics

Potential in Medical Imaging Techniques

The rigid, planar structure of the xanthene core endows many of its derivatives with intrinsic fluorescent properties, making them attractive candidates for the development of fluorescent probes for bioimaging. While specific studies on the imaging applications of Xanthene-2-acetic acid, 9-oxo- are not extensively documented, the photophysical properties of structurally similar xanthene derivatives provide valuable insights into its potential.

Xanthene-based fluorophores are widely utilized in biological and medical research due to their high fluorescence quantum yields, excellent photostability, and good water solubility. unito.it The core structure can be chemically modified to fine-tune the absorption and emission wavelengths, allowing for the development of probes for a wide range of imaging modalities. unito.it

A structurally related compound, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, has been characterized for its spectroscopic properties. In an aqueous phosphate (B84403) buffer at a pH of 7.4, this compound exhibits an absorption maximum (λmax) at 489 nm and an emission maximum at 532 nm. nih.gov These properties are within the visible range of the electromagnetic spectrum, which is commonly used in fluorescence microscopy. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for imaging probes. While the quantum yield for Xanthene-2-acetic acid, 9-oxo- has not been specifically reported, related xanthene dyes are known for their high quantum yields. unito.it

The potential of Xanthene-2-acetic acid, 9-oxo- and its analogues in medical imaging lies in their possible use as scaffolds for targeted fluorescent probes. The carboxylic acid group can be functionalized to attach moieties that specifically bind to biological targets such as enzymes or receptors, enabling the visualization of these targets within cells or tissues.

Table 1: Spectroscopic Properties of a Structurally Similar Xanthene Derivative

| Compound | Solvent/Buffer | Absorption Max (λmax) | Emission Max (λem) |

|---|---|---|---|

| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid | 0.1 M aq. phosphate, pH = 7.4 | 489 nm | 532 nm |

| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid | 0.1 M aq HCl | 433 nm | 549 nm |

| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid | CH3OH | 485 nm | 540 nm |

Data sourced from a study on a fluorescein (B123965) analogue. nih.gov

Other Exploratory Biological Activities

Beyond their potential in imaging, the inherent chemical structure of xanthene derivatives suggests other biological activities.

The aromatic chromophore of the xanthene nucleus is capable of absorbing ultraviolet (UV) radiation. This property is the basis for the investigation of xanthone derivatives as potential photoprotective agents. While direct studies on the photoprotective activity of Xanthene-2-acetic acid, 9-oxo- are limited, research on related xanthone compounds indicates a potential in this area.

The absorption of UV radiation by a molecule can lead to its excitation to a higher energy state. In photoprotective agents, this energy is ideally dissipated harmlessly as heat. The extended π-system of the xanthene core contributes to its ability to absorb UV light. The position of the absorption maximum in the UV spectrum is influenced by the substituents on the xanthene ring system. For many carboxylic acids, an absorption maximum is observed around 210 nm. researchgate.net The conjugated system of the xanthene structure would be expected to shift this absorption to longer wavelengths, potentially into the UVA and UVB regions of the UV spectrum.

Furthermore, some xanthone derivatives have been reported to possess antioxidant properties. mdpi.com Reactive oxygen species (ROS) generated by UV radiation are a major cause of skin damage. Compounds with antioxidant activity can neutralize these harmful species, providing a secondary mechanism of photoprotection. For instance, a naturally occurring xanthene derivative, hermannol, has demonstrated strong antioxidant activity. acrospharma.co.kr While the specific antioxidant capacity of Xanthene-2-acetic acid, 9-oxo- requires further investigation, the general antioxidant potential of the xanthone class of compounds is an area of active research. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Xanthene-2-acetic acid, 9-oxo- |

| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid |

Advanced Research Methodologies and Analytical Techniques in Xanthene 2 Acetic Acid, 9 Oxo Research

Chromatographic Separations and Purification Methods

Chromatography is an indispensable tool for the isolation and purification of xanthene derivatives from reaction mixtures and natural extracts. The choice of technique is dictated by the polarity of the target compound and the nature of the impurities.

Column chromatography and Thin Layer Chromatography (TLC) are fundamental techniques for the purification and analysis of Xanthene-2-acetic acid, 9-oxo-. TLC is primarily used for monitoring the progress of chemical reactions by observing the consumption of starting materials and the formation of products. chemistryhall.com It allows for the rapid determination of an appropriate solvent system for separation based on the differential migration of compounds on a stationary phase, typically silica (B1680970) gel. chemistryhall.com

For preparative scale purification, column chromatography is the method of choice. researchgate.net In a typical application, a crude reaction mixture containing a xanthene derivative is loaded onto a column packed with a stationary phase, such as silica gel or alumina. A carefully selected solvent system (eluent), often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is then passed through the column. researchgate.net Compounds separate based on their affinity for the stationary phase versus the mobile phase, with less polar compounds generally eluting first. The presence of polar functional groups in Xanthene-2-acetic acid, 9-oxo-, namely the carboxylic acid and the ketone, dictates its polarity and influences the choice of eluent systems for effective separation.

When xanthene derivatives possess stereogenic centers, their separation into individual enantiomers is essential, particularly for pharmacological studies. Enantioselective chromatography, especially High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the most effective method for this purpose. researchgate.net Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, have proven to be exceptionally versatile for resolving a wide range of chiral compounds. researchgate.netnih.gov

These CSPs, such as those with 3,5-dimethylphenylcarbamate derivatives of cellulose or amylose, achieve separation through a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral selector. researchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal resolution of the enantiomers. nih.gov The robustness and broad applicability of immobilized polysaccharide-based CSPs make them suitable for both analytical and preparative-scale chiral separations of complex molecules like substituted xanthenes. fagg-afmps.be

Spectroscopic and Spectrometric Characterization

Once purified, the definitive identification of Xanthene-2-acetic acid, 9-oxo- requires a combination of spectroscopic and spectrometric techniques to confirm its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. emerypharma.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework. emerypharma.comipb.pt

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For Xanthene-2-acetic acid, 9-oxo-, one would expect distinct signals for the aromatic protons on the xanthene core, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, and the acidic proton (-COOH).

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. ipb.pt The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals would include those for the carbonyl carbon of the ketone (C9), the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic rings, the sp³ methylene carbon, and the carbons bonded to the ether oxygen.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. emerypharma.com HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range (2-3 bond) correlations, which are crucial for assembling the complete molecular structure and assigning the positions of substituents on the xanthene ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Xanthene-2-acetic acid, 9-oxo- Scaffold Note: These are estimated values based on data for analogous xanthone (B1684191) and substituted aromatic structures. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (H1, H3, H4, H5, H6, H7, H8) | 7.0 - 8.5 | 115 - 160 |

| Methylene Protons (-CH₂-) | ~3.7 | ~40 |

| Carboxylic Acid Proton (-COOH) | >10 (often broad) | - |

| Ketone Carbonyl (C9) | - | ~175 - 180 |

| Carboxylic Acid Carbonyl (-COOH) | - | ~170 - 175 |

| Aromatic Carbons (C1-C8, C4a, C5a, C8a, C9a) | - | 115 - 160 |

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. walshmedicalmedia.com The spectrum for Xanthene-2-acetic acid, 9-oxo- is expected to show several distinct absorption bands corresponding to its key structural features. rsc.org

Key vibrational modes include the stretching of the O-H bond in the carboxylic acid, which appears as a very broad band. instanano.com Two distinct C=O stretching vibrations are also expected: one for the conjugated ketone in the xanthene ring system and another for the carboxylic acid group. rsc.org Additionally, characteristic absorptions for aromatic C=C stretching, C-H stretching, and C-O-C (ether) stretching would be present, confirming the core structure. instanano.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for Xanthene-2-acetic acid, 9-oxo-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Ketone (conjugated) | C=O Stretch | 1650 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ether | C-O-C Stretch | 1200 - 1300 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. govinfo.gov For Xanthene-2-acetic acid, 9-oxo-, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

Direct Inlet Mass Spectrometry (DIMS) is a valuable technique for analyzing solid or low-volatility samples that are not amenable to gas chromatography-mass spectrometry (GC-MS). youtube.com In DIMS, the sample is introduced directly into the ion source of the mass spectrometer, often on a heated probe, where it is vaporized and ionized. nih.govyoutube.com This method is well-suited for compounds like Xanthene-2-acetic acid, 9-oxo-, providing a rapid means of confirming molecular weight and obtaining a mass spectrum without prior chromatographic separation. srainstruments.com The fragmentation pattern observed in the mass spectrum can offer clues to the structure, often involving characteristic losses from the acetic acid side chain or cleavages within the xanthene ring system. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Spectrofluorimetry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to study the electronic transitions within the xanthene scaffold. The chromophore of the xanthene ring system gives rise to characteristic absorption bands in the UV-Vis region, which can be influenced by pH, solvent polarity, and molecular substitution. researchgate.net For xanthene derivatives, which often possess phenolic and carboxylic acid groups, UV-Vis spectrophotometry is crucial for determining acid dissociation constants (pKa). researchgate.netnih.gov Due to strong spectral overlap and close pKa values, multivariate analysis is often applied to deconvolute the complex spectrophotometric data and accurately determine the pKa for each protolytic group. researchgate.netnih.gov The protonation state of the phenolic group on the xanthene ring typically induces more significant spectral shifts than the protonation of the more distant carboxylic acid group. researchgate.net

Spectrofluorimetry is another powerful tool, leveraging the inherent fluorescence of many xanthene derivatives. amazonaws.com These compounds are widely utilized as fluorescent dyes and probes. unito.itnih.gov The technique allows for the highly sensitive detection and quantification of these molecules. In research, spectrofluorimetry is employed to develop fluorescent probes for biologically important molecules. For instance, xanthene-based probes have been designed to visualize hydrogen peroxide (H2O2) in living cells, tissues, and even whole animals. sigmaaldrich.com The fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the specific chemical structure and environment, making spectrofluorimetry a versatile tool for studying molecular interactions and localization in biological systems. nih.gov

Cellular and Molecular Assays

Cellular and molecular assays are indispensable for elucidating the biological activities and mechanisms of action of Xanthene-2-acetic acid, 9-oxo- and its analogues.

Enzyme inhibition assays are critical for identifying and characterizing the therapeutic potential of xanthene derivatives.

Aldose Reductase: Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. openmedicinalchemistryjournal.comunipi.it Acetic acid derivatives are a known class of aldose reductase inhibitors (ARIs). openmedicinalchemistryjournal.com The inhibitory activity of compounds like Xanthene-2-acetic acid, 9-oxo- is typically evaluated using in vitro enzyme assays. nih.gov These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For example, in a rat lens assay, various 2-oxoquinoline-1-acetic acid derivatives, which share the oxo-acid structural motif, have shown potent AR inhibitory activity with IC50 values in the micromolar range. nih.gov The structural features, including the acetic acid moiety and the aromatic rings, are crucial for potent inhibition. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.govmdpi.com Enzyme activity is commonly measured using the Ellman method, which provides a quantitative assessment of the inhibitor's potency. mdpi.com While direct studies on Xanthene-2-acetic acid, 9-oxo- are limited, related heterocyclic compounds are evaluated for their ability to inhibit these enzymes. For instance, novel phthalimide-based derivatives have been synthesized and tested for anti-acetylcholinesterase effects, with IC50 values determined against a reference drug like donepezil. nih.gov The crystal structure of AChE reveals a narrow channel with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the opening, both of which can be targeted by inhibitors. mdpi.com

| Enzyme Target | Assay Principle | Key Measurement | Relevance |

|---|---|---|---|

| Aldose Reductase (AR) | Spectrophotometric measurement of NADPH oxidation. | IC50 (μM) | Diabetic complications openmedicinalchemistryjournal.comunipi.it |

| Acetylcholinesterase (AChE) | Ellman's method: Spectrophotometric detection of thiocholine (B1204863) produced from acetylthiocholine. | IC50 (μM) | Alzheimer's disease nih.gov |

Cell-based assays provide a more physiologically relevant context for screening compound libraries. The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and studying protein-protein interactions (PPIs) and for screening small-molecule inhibitors of these interactions. nih.govresearchgate.net

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. exlibrisgroup.com A Y2H assay can be engineered where the p53-MDM2 interaction activates reporter genes (e.g., HIS3, ADE2), allowing yeast to grow on selective media. researchgate.net Small molecules that disrupt this interaction will inhibit yeast growth, providing a clear readout for screening. researchgate.netresearchgate.net Xanthone scaffolds have been identified as potential inhibitors of the p53-MDM2 interaction using this approach. exlibrisgroup.comresearchgate.net To improve the permeability of yeast cells to small molecules, strains with deletions in ATP-binding cassette (ABC) transporter genes have been developed, significantly enhancing assay sensitivity. nih.govnih.gov

The immunomodulatory effects of xanthene-acetic acid derivatives are often investigated through macrophage-based assays. Macrophages are key cells in the inflammatory response, and their activation state can be determined by measuring the production of signaling molecules like nitric oxide (NO) and various cytokines. nih.govresearchgate.net

A close analogue, 9-oxo-9H-xanthene-4-acetic acid (XAA), has been shown to stimulate nitric oxide production in macrophages. nih.gov In these assays, macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are treated with the test compound. unito.it After an incubation period, the cell culture supernatant is collected and analyzed for NO levels, often measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent. nih.gov Similarly, the production of cytokines such as tumor necrosis factor-alpha (TNF-α) can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA). unito.it Some naturally occurring xanthenes have demonstrated anti-inflammatory properties by inhibiting NO and TNF-α production in macrophages. unito.it

To understand the anti-proliferative effects of compounds like Xanthene-2-acetic acid, 9-oxo-, researchers employ cell cycle analysis techniques. These methods determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Flow cytometry is the standard technique for this analysis. Cells are treated with the compound of interest, harvested, and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer then measures the fluorescence of thousands of individual cells, generating a histogram that reveals the percentage of the cell population in each phase. For example, a potent aminated xanthone derivative, identified through an MDM2-p53 interaction screen, was found to cause an accumulation of cells in the G1 phase, indicating a G1-phase cell cycle arrest. researchgate.net This effect was associated with the activation of p53 and its downstream targets. researchgate.net

Microscopic Imaging Techniques in Biological Systems

Microscopic imaging techniques are vital for visualizing the subcellular localization of xanthene derivatives and their effects on cellular morphology and processes. The inherent fluorescence of the xanthene core makes these compounds particularly suitable for fluorescence microscopy. unito.itnih.gov

Super-resolution Microscopy (e.g., STED) for Subcellular Localization

Understanding the precise location of a compound within a cell is fundamental to deciphering its mechanism of action. Super-resolution microscopy (SRM) techniques have become indispensable tools for visualizing subcellular structures at a resolution that bypasses the diffraction limit of light. nih.govyoutube.com Among these, Stimulated Emission Depletion (STED) microscopy offers significant advantages for studying the localization of molecules like Xanthene-2-acetic acid, 9-oxo-.

STED microscopy achieves sub-diffraction resolution by selectively deactivating fluorophores at the periphery of the excitation focal spot. wikipedia.orgnih.gov It employs two lasers: an excitation beam that excites fluorophores in a focused spot, and a donut-shaped depletion beam that quenches fluorescence in the outer region of the spot through stimulated emission. nih.gov This process effectively narrows the area from which fluorescence is detected, resulting in a much sharper image and a resolution typically in the range of 20-50 nm. uib.no This enhanced resolution allows researchers to pinpoint the accumulation of a fluorescently-tagged Xanthene-2-acetic acid, 9-oxo- derivative within specific organelles or macromolecular complexes, which is not possible with conventional confocal microscopy. nih.gov

The application of STED can reveal critical details about the compound's journey and targets within the cell. For instance, researchers can investigate whether the compound localizes to the mitochondria, endoplasmic reticulum, or the nucleus. Such detailed localization data is vital for correlating the compound's structural features with its biological activity and for validating its presumed targets. Furthermore, 3D-STED imaging can provide even more comprehensive spatial information, resolving structures deep within cells and tissues. optics.org

| Microscopy Technique | Typical Lateral Resolution | Key Advantage for Subcellular Localization |

|---|---|---|

| Wide-field Fluorescence Microscopy | ~250-300 nm | Fast, wide field of view for general localization. |

| Confocal Laser Scanning Microscopy | ~200-250 nm | Optical sectioning, reduced out-of-focus light, improved contrast. |

| STED Microscopy | ~20-50 nm | Overcomes diffraction limit for nanoscale visualization of molecular distribution. uib.no |

| Electron Microscopy | <1 nm | Extremely high resolution for ultrastructural detail, but typically requires fixed samples. |

In Vivo Intravital Imaging for Real-time Cellular Responses

While super-resolution microscopy provides static, high-resolution snapshots, intravital microscopy (IVM) offers the ability to visualize dynamic biological processes in real-time within a living organism. nih.govnih.govnih.gov This technique is particularly powerful for studying the effects of vascular-disrupting agents like Xanthene-2-acetic acid, 9-oxo-, as it allows for the direct observation of its impact on the tumor microenvironment. nih.gov

IVM utilizes high-resolution microscopy, often multiphoton or confocal, to peer through surgically created imaging windows into the tissue of a live animal. nih.govyoutube.com This enables the real-time tracking of cellular and subcellular events as they unfold. youtube.com In the context of Xanthene-2-acetic acid, 9-oxo- research, IVM can be used to monitor acute vascular changes within tumors following compound administration. Researchers can visualize and quantify a range of dynamic events, such as alterations in blood vessel diameter, changes in vascular permeability through the extravasation of fluorescent dyes, and the cessation of blood flow in tumor-associated vessels. nih.govnih.gov

These real-time observations provide direct evidence of the compound's vascular-disrupting activity and can reveal the kinetics of its effects. nih.gov By labeling different components of the tumor microenvironment (e.g., tumor cells, endothelial cells, immune cells), investigators can also study the complex interplay between the compound, the vasculature, and other cellular constituents. youtube.com This dynamic view is crucial for a comprehensive understanding of the compound's in vivo mechanism of action, offering insights that cannot be obtained from static imaging of fixed tissues. nih.gov

| Observable Event with Intravital Imaging | Research Significance for Vascular-Disrupting Agents |

|---|---|

| Vessel Caliber Change | Indicates direct effects on vascular smooth muscle or endothelial cell contraction/relaxation. |

| Vascular Permeability (Dye Extravasation) | Demonstrates disruption of the endothelial barrier, a key mechanism for many vascular-disrupting agents. nih.gov |

| Red Blood Cell Velocity/Blood Flow Stasis | Directly measures the primary functional outcome of vascular shutdown. nih.gov |

| Leukocyte-Endothelial Interactions | Reveals inflammatory responses and immune cell trafficking initiated by the compound. |

| Tumor Cell Apoptosis/Necrosis | Shows the downstream consequences of vascular shutdown on cancer cells. |

Bioinformatic and Cheminformatic Tools

In parallel with advanced imaging, computational approaches are essential for accelerating research and gaining deeper insights into the molecular mechanisms of compounds like Xanthene-2-acetic acid, 9-oxo-. Bioinformatic and cheminformatic tools allow for the analysis of large datasets and the prediction of molecular behaviors, guiding experimental design and interpretation. frontiersin.org

Bioinformatics integrates biology, computer science, and statistics to analyze and interpret complex biological data. In drug discovery research, bioinformatics is critical for identifying and validating drug targets. nih.govjetir.org By analyzing genomic, proteomic, and transcriptomic data from cells treated with Xanthene-2-acetic acid, 9-oxo-, researchers can identify pathways that are significantly altered. nih.gov This can help elucidate the compound's mechanism of action, discover potential biomarkers for sensitivity or resistance, and predict possible off-target effects. frontiersin.orgnih.gov For example, gene expression profiling can reveal which signaling cascades are activated or inhibited by the compound, providing a molecular signature of its cellular impact. nih.gov

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. azolifesciences.com This discipline uses computational methods to predict the properties of molecules and their interactions with biological targets. excelra.com For Xanthene-2-acetic acid, 9-oxo-, cheminformatic techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new, unsynthesized analogs. Furthermore, virtual screening and molecular docking simulations can be used to screen large libraries of compounds to identify novel molecules with similar or improved activity, or to predict how Xanthene-2-acetic acid, 9-oxo- binds to its target protein at an atomic level. excelra.comdesertsci.com These in silico methods significantly reduce the time and resources required for lead identification and optimization in the drug discovery process. azolifesciences.comneovarsity.org

| Computational Tool/Approach | Discipline | Application in Xanthene-2-acetic acid, 9-oxo- Research |

|---|---|---|

| Gene Expression Analysis | Bioinformatics | Identify cellular pathways and molecular targets affected by the compound. nih.gov |

| Protein-Protein Interaction Network Analysis | Bioinformatics | Uncover the broader biological context of the compound's targets. nih.gov |

| Target Prediction Algorithms | Bioinformatics | Identify potential primary and secondary protein targets. jetir.org |

| Quantitative Structure-Activity Relationship (QSAR) | Cheminformatics | Predict the activity of novel analogs to guide chemical synthesis. |

| Molecular Docking | Cheminformatics | Simulate the binding pose and affinity of the compound to its target protein. excelra.com |

| Virtual Screening | Cheminformatics | Identify new potential lead compounds from large chemical databases. azolifesciences.com |

Future Research Directions and Unaddressed Challenges